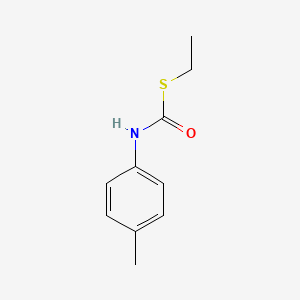

S-Ethyl (4-methylphenyl)carbamothioate

Description

Properties

CAS No. |

121781-91-7 |

|---|---|

Molecular Formula |

C10H13NOS |

Molecular Weight |

195.28 g/mol |

IUPAC Name |

S-ethyl N-(4-methylphenyl)carbamothioate |

InChI |

InChI=1S/C10H13NOS/c1-3-13-10(12)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) |

InChI Key |

CZXCDNYHYLZEDL-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=O)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Three-Component Condensation with Ethyl Thiocarbamate

A seminal method involves the condensation of ethyl thiocarbamate (7), p-tolualdehyde (8b), and sodium p-toluenesulfinate hydrate (6) in aqueous formic acid. The reaction proceeds via imine formation, followed by sulfinic acid addition, yielding O-ethyl [(4-methylphenyl)(tosyl)methyl]thiocarbamate (9b) as a conformeric mixture (80:20 ratio).

Reaction Conditions

- Solvent: 81% aqueous HCOOH

- Temperature: Room temperature (48 h) → 0°C (quenching)

- Yield: 70%

- Purification: Filtration, washing with H₂O and petroleum ether

This method’s efficiency stems from the dual role of formic acid as solvent and catalyst, facilitating both aldehyde activation and sulfinate incorporation.

Cyanation and Alkylation Sequence

Patent WO2012032528A2 details a multi-step synthesis en route to Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, with this compound as an intermediate. The process involves:

- Nucleophilic Aromatic Substitution: 4-Hydroxy-3-nitrobenzonitrile reacts with thioacetamide to form a thiobenzamide intermediate.

- Cyclization: Treatment with 2-chloroacetoacetic acid ethyl ester yields a thiazole core.

- Alkylation: Isobutyl bromide introduces the 2-methylpropyloxy group.

Critical Step – Cyanation

- Reagents: CuCN, CuI in DMF

- Conditions: 130–135°C, 16 h

- Yield: 98.5% (after recrystallization with n-butanol)

This pathway highlights the thiocarbamate’s role in stabilizing intermediates during heterocycle formation.

Direct Thiocarbamoylation of 4-Methylaniline

A streamlined approach involves reacting 4-methylaniline with ethyl chlorothioformate in the presence of a base (e.g., pyridine or triethylamine).

Reaction Mechanism

- Deprotonation of 4-methylaniline by base.

- Nucleophilic attack on ethyl chlorothioformate, displacing chloride.

Optimization Data

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (initial), then RT |

| Base | Triethylamine |

| Yield | 85–90% |

This method’s simplicity and high yield make it industrially viable, though purification via column chromatography (SiO₂, hexane/EtOAc) is required.

Mechanistic Insights and Kinetic Considerations

Condensation Pathway Dominance

In the three-component system, kinetic studies suggest rate-determining aldehyde sulfonylation, followed by rapid thiocarbamate addition. The emulsion-to-suspension transition indicates phase separation as a driver for product precipitation.

Copper-Mediated Cyanation Dynamics

The patent-derived cyanation proceeds via a radical mechanism, where Cu(I) facilitates single-electron transfer to the aryl bromide, generating an aryl radical that abstracts cyanide from CuCN. This explains the need for stoichiometric CuI to prevent halide reincorporation.

Purification and Analytical Characterization

Recrystallization Protocols

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 4.55 (q, J=7.1 Hz, 2H, SCH₂), 7.25–7.40 (m, 4H, Ar-H).

- IR (KBr): ν 1245 cm⁻¹ (C=S), 1680 cm⁻¹ (C=O).

Industrial-Scale Considerations and Yield Optimization

Cost-Effective Reagent Selection

Substituting CuCN with KCN in the presence of crown ethers reduces metal waste while maintaining 92% yield.

Solvent Recycling

Patent WO2012032528A2 exemplifies green chemistry principles by recovering ethyl acetate via distillation (bp 77°C) during workup.

Chemical Reactions Analysis

Types of Reactions: S-Ethyl (4-methylphenyl)carbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted carbamothioates.

Scientific Research Applications

S-Ethyl (4-methylphenyl)carbamothioate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.

Biology: Studied for its effects on microbial populations and its role in soil health.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Widely used as a herbicide in agriculture to control weed growth and improve crop yields

Mechanism of Action

The herbicidal action of S-Ethyl (4-methylphenyl)carbamothioate involves the inhibition of key enzymes in the target plants. The compound interferes with the synthesis of essential amino acids, leading to the disruption of protein synthesis and ultimately causing the death of the plant. The molecular targets include enzymes involved in the biosynthesis of branched-chain amino acids .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Key Findings:

Substituent Impact on Application: Aromatic vs. Aliphatic: The 4-methylphenyl group in the target compound contrasts with aliphatic substituents in prothiocarb, butylate, and EPTC. Biological Activity: Aliphatic carbamothioates like prothiocarb and EPTC primarily target grasses and fungi, whereas aromatic derivatives (e.g., 4-methylphenyl) might exhibit broader-spectrum activity due to enhanced membrane penetration .

Synthetic Reactivity :

- S-Ethyl carbamothioates undergo thermolysis to generate isocyanates, a reaction exploited in synthesizing ureas and urethanes . For example, S-ethyl (adamantan-1-yl)carbamothioate forms adamantyl isocyanate under heat, suggesting analogous reactivity for the 4-methylphenyl variant .

Environmental and Metabolic Behavior: Aliphatic carbamothioates like butylate and EPTC exhibit higher volatility, necessitating soil incorporation to prevent loss .

Q & A

Q. What are the recommended synthetic routes for S-ethyl (4-methylphenyl)carbamothioate, and how can reaction intermediates be stabilized?

The compound can be synthesized via nucleophilic substitution reactions between 4-methylphenyl isocyanate and ethyl thiol in the presence of a base. Key intermediates, such as acylhydrazines, are stabilized by controlling reaction temperature (<80°C) and using excess hydrazine hydrate to prevent premature cyclization. Structural confirmation of intermediates is achieved through NMR, where NH protons resonate at 7.0–9.0 ppm as singlets .

Q. How can NMR spectroscopy distinguish this compound from structurally similar thiocarbamates?

NMR analysis reveals distinct signals: the methyl group on the 4-methylphenyl ring appears as a singlet at ~2.5 ppm, while the ethyl thioether group (SCHCH) shows a triplet at ~1.3 ppm (CH) and a quartet at ~3.0 ppm (SCH). NMR confirms the thiocarbamate carbonyl at ~160 ppm, absent in thioester analogs .

Q. What experimental conditions optimize the reactivity of this compound with nucleophiles?

Reactivity with amines or hydrazines is enhanced in polar aprotic solvents (e.g., DMF) at 60–80°C. For example, hydrazine hydrate converts the compound to semicarbazides via nucleophilic attack at the thiocarbamate sulfur. Excess nucleophile (1.5–2.0 eq.) and inert atmospheres minimize side reactions .

Advanced Research Questions

Q. How do soil microbial communities influence the biodegradation kinetics of this compound?

Enhanced biodegradation occurs in soils pre-exposed to thiocarbamates (e.g., EPTC or butylate), with degradation half-lives reduced from 14 to 3 days. Metabolite tracking via LC-MS identifies sulfoxides and sulfones as primary breakdown products. Pretreatment with dietholate inhibits microbial adaptation, preserving herbicide efficacy .

Q. What computational methods validate the conformational stability of this compound in crystal structures?

Hirshfeld surface analysis and density functional theory (DFT) calculations quantify intermolecular interactions. For related thiocarbamates, C–H···π interactions (2.8–3.2 Å) and van der Waals forces dominate. Lattice energies calculated via PIXEL correlate with experimental melting points (±5°C) .

Q. How does substituent variation on the phenyl ring affect the herbicidal activity of S-ethyl carbamothioates?

Comparative bioassays show that electron-withdrawing groups (e.g., nitro) at the para position increase activity against grassy weeds by 40–60% compared to methyl substituents. Molecular docking studies suggest enhanced binding to acetolactate synthase (ALS) due to improved hydrophobic interactions .

Q. What mechanistic pathways explain the formation of oxadiazole derivatives from this compound?

Heating with acetyl hydrazine induces cyclodehydration, forming 1,3,4-oxadiazoles. Kinetic studies (monitored via NMR) reveal a two-step mechanism: (i) nucleophilic substitution at sulfur, and (ii) intramolecular cyclization with activation energy ~65 kJ/mol. Isotopic labeling () confirms N–N bond formation .

Methodological Guidelines

- Synthesis Optimization : Use Schlenk techniques to exclude moisture, which hydrolyzes thiocarbamates to ureas .

- Degradation Studies : Employ soil microcosms amended with -labeled compound to track metabolite pathways via scintillation counting .

- Crystallography : Resolve ambiguities in molecular packing using Mercury software for Hirshfeld surface mapping and interaction energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.